victoria blue R(1+)

Übersicht

Beschreibung

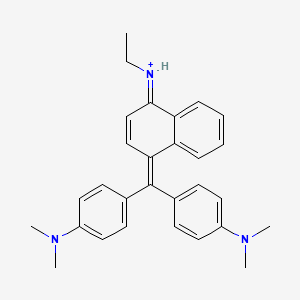

Victoria blue R(1+) is an iminium ion that forms the cationic portion of the histological dye 'victoria blue R'.

Wissenschaftliche Forschungsanwendungen

Cytotoxicity and Photosensitization

Victoria Blue R has been investigated for its cytotoxic effects and potential as a photosensitizer in photodynamic therapy. Studies indicate that this dye can induce cytotoxic responses in vitro, particularly in cancer cell lines. For instance, a study highlighted the uptake and cell-killing activities of Victoria Blue derivatives, showing that modifications in chemical structure can significantly alter their toxicity profiles .

Table 1: Cytotoxicity of Victoria Blue Derivatives

| Derivative Name | Uptake Mechanism | Cytotoxicity Level |

|---|---|---|

| Victoria Blue BO | Photosensitization | High |

| Victoria Blue R | Direct toxicity | Moderate |

Histological Staining

Victoria Blue R is widely used as a histological dye due to its ability to stain various biological tissues. It is particularly effective for visualizing cellular structures in microscopy, aiding in the diagnosis of diseases and understanding tissue morphology .

Biodegradation and Decolorization

The environmental impact of synthetic dyes like Victoria Blue R has led to research on their biodegradation. A notable study utilized Acinetobacter calcoaceticus YC210 to decolorize Victoria Blue R from aqueous solutions, achieving a high decolorization efficiency of 94.5% under optimal conditions (pH 5-7) and specific concentrations . This highlights the potential for bioremediation strategies using microbial agents.

Table 2: Decolorization Efficiency of Various Agents

| Agent | Decolorization Efficiency (%) | Optimal Conditions |

|---|---|---|

| Acinetobacter calcoaceticus YC210 | 94.5 | pH 5-7, 450 mg/L VBR |

| Pineapple Waste Enzymes | 77 | pH 2.5 |

Adsorption Studies

Research has also focused on the adsorption characteristics of Victoria Blue R on various materials, such as China clay. The efficiency of adsorption was found to be significantly influenced by the pH of the solution, with optimal removal occurring at higher pH levels due to enhanced interactions between the dye cations and the adsorbent surface .

Quantitative Determination

Victoria Blue R has been employed in analytical chemistry for the quantitative determination of phospholipids. It forms complexes with various phospholipids, allowing for their estimation using spectrophotometric methods . This application is crucial in biochemical analyses where accurate quantification of lipid components is necessary.

Table 3: Phospholipid Quantification Using Victoria Blue R

| Phospholipid Type | Detection Method | Absorbance (nm) |

|---|---|---|

| Phosphatidylcholine | UV-Vis Spectrophotometry | 590 |

| Sphingomyelin | UV-Vis Spectrophotometry | 590 |

Eigenschaften

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3/c1-6-30-28-20-19-27(25-9-7-8-10-26(25)28)29(21-11-15-23(16-12-21)31(2)3)22-13-17-24(18-14-22)32(4)5/h7-20H,6H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNURRQQSTYLEY-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C14 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.